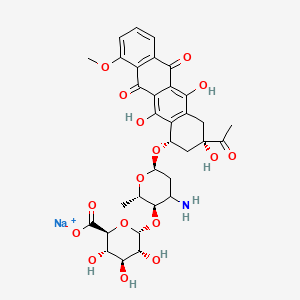
Daunorubicin 4'-O-alpha-D-Glucoside Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent antineoplastic properties, making it a valuable agent in the treatment of various cancers, particularly leukemias .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with alpha-D-glucose. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure the selective formation of the glucoside bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the anthracycline ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various daunorubicin derivatives, each with unique properties and potential therapeutic applications .
科学的研究の応用
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and anthracycline chemistry.
Biology: Employed in research on cellular uptake and metabolism of glycosylated anthracyclines.
Medicine: Investigated for its potential to enhance the efficacy and reduce the toxicity of daunorubicin in cancer therapy.
Industry: Utilized in the development of new drug formulations and delivery systems
作用機序
The mechanism of action of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves intercalation into DNA, thereby inhibiting the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the inhibition of cell division and ultimately cell death .
類似化合物との比較
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with altered side effect profiles.
Idarubicin: Known for its increased lipophilicity and enhanced cellular uptake compared to daunorubicin.
Uniqueness
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is unique due to its glycosylated structure, which can influence its solubility, stability, and cellular uptake. This modification can potentially enhance its therapeutic index by improving efficacy and reducing toxicity .
特性
分子式 |
C33H36NNaO16 |
|---|---|
分子量 |
725.6 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-[(2S,3R,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-amino-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H37NO16.Na/c1-10-29(49-32-28(42)26(40)27(41)30(50-32)31(43)44)14(34)7-17(47-10)48-16-9-33(45,11(2)35)8-13-19(16)25(39)21-20(23(13)37)22(36)12-5-4-6-15(46-3)18(12)24(21)38;/h4-6,10,14,16-17,26-30,32,37,39-42,45H,7-9,34H2,1-3H3,(H,43,44);/q;+1/p-1/t10-,14?,16-,17-,26-,27-,28+,29-,30-,32-,33-;/m0./s1 |
InChIキー |
FQBAAAVFQVWSFI-PDWDBXBWSA-M |
異性体SMILES |
C[C@H]1[C@@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC6C(C(C(C(O6)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



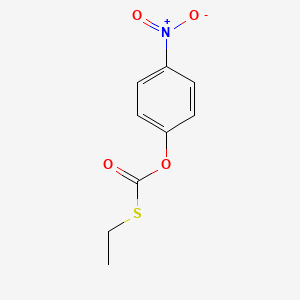



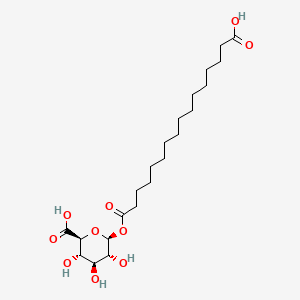
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)

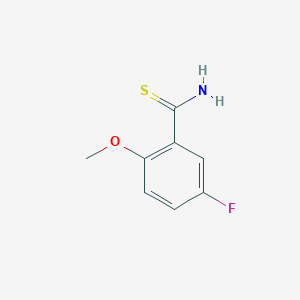

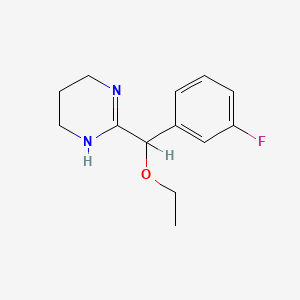


![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
